ethyl 4-methyl-6-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-methyl-6-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including neuroprotective and anti-neuroinflammatory properties
Preparation Methods
The synthesis of ethyl 4-methyl-6-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the triazole and pyrimidine rings. One common synthetic route involves the reaction of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under specific conditions . The reaction conditions often include the use of solvents like chloroform and catalysts such as potassium carbonate . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-methyl-6-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-methyl-6-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-6-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of the endoplasmic reticulum chaperone BIP, which is involved in the cellular stress response.
Apoptosis Inhibition: It decreases the levels of apoptosis markers like cleaved caspase-3, thereby protecting neuronal cells from programmed cell death.
Comparison with Similar Compounds
Ethyl 4-methyl-6-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar pyrimidine structure but lacks the triazole ring, resulting in different chemical and biological properties.
Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:
The uniqueness of this compound lies in its combination of the triazole and pyrimidine rings, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H21N5O3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 4-methyl-6-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H21N5O3S/c1-4-26-16(24)14-11(2)19-17(25)20-13(14)10-27-18-22-21-15(23(18)3)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H2,19,20,25) |
InChI Key |
MZLHRDZAMXMRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C)CSC2=NN=C(N2C)C3=CC=CC=C3 |
Origin of Product |
United States |
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